molecular formula C12H22O3 B14467731 Methyl 11-hydroxyundec-2-enoate CAS No. 65716-47-4

Methyl 11-hydroxyundec-2-enoate

Cat. No.: B14467731
CAS No.: 65716-47-4
M. Wt: 214.30 g/mol
InChI Key: QNSCKFXSWFKXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-hydroxyundec-2-enoate can be synthesized through several methods. One common approach involves the Wittig-Horner reaction of triethyl phosphonate in water in the presence of potassium carbonate on the protected 9-hydroxynonanal . Another method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-hydroxyundec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 11-hydroxyundec-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Properties

CAS No.

65716-47-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 11-hydroxyundec-2-enoate

InChI

InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h8,10,13H,2-7,9,11H2,1H3

InChI Key

QNSCKFXSWFKXJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.